

GSK2795039 for studying reactive oxygen

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species

Compound of Interest		
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An In-depth Technical Guide to **GSK2795039** for the Study of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2795039 is a novel and potent small-molecule inhibitor of NADPH oxidase 2 (NOX2), a critical enzyme involved in the production of reactive oxygen species (ROS).[1][2][3] As a selective, NADPH-competitive inhibitor, GSK2795039 serves as an invaluable tool for elucidating the physiological and pathological roles of NOX2-derived ROS.[1][4] This technical guide provides a comprehensive overview of GSK2795039, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in ROS research. It is the first small molecule of its class to demonstrate direct pharmacological inhibition of the NOX2 enzyme in vivo.[1][4]

Core Mechanism of Action

The NADPH oxidase (NOX) family of enzymes are primary sources of ROS, which function as signaling molecules in various physiological processes but also contribute to oxidative stress in disease states.[1][3] The NOX2 enzyme, historically identified in phagocytic cells, is a multisubunit complex responsible for the "respiratory burst," generating superoxide anions $(O_2 \bullet^-)$.[5]

The complex consists of:





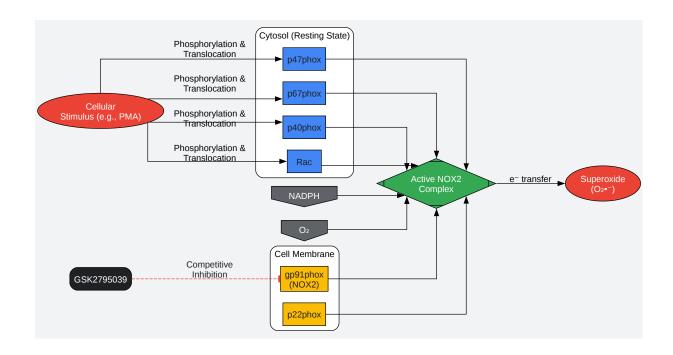


- Membrane-bound subunits: The catalytic core, gp91phox (also known as NOX2) and p22phox. The gp91phox subunit contains the binding sites for NADPH and FAD.[3]
- Cytosolic subunits: p47phox, p67phox, p40phox, and the small GTPase Rac.[5]

In a resting state, these subunits are disassembled. Upon cellular stimulation, the cytosolic subunits are phosphorylated and translocate to the cell membrane, where they assemble with the membrane-bound components to form the active oxidase.[5][6] The active enzyme facilitates the transfer of an electron from NADPH to molecular oxygen (O₂), producing superoxide.

GSK2795039 exerts its inhibitory effect by competing with NADPH for its binding site on the gp91phox subunit.[1][3] This direct competition prevents the electron transfer necessary for ROS production, thereby inhibiting both superoxide formation and the consumption of NADPH and oxygen.[1][2][4]





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Caption: NOX2 activation pathway and inhibition by GSK2795039.

Quantitative Data Presentation

The potency and selectivity of **GSK2795039** have been characterized across a range of in vitro assays. All quantitative data is summarized below.



Table 1: In Vitro Inhibitory Activity of GSK2795039 on NOX2

Assay Type	System	Detection Method	plC ₅₀ (Mean ± SD)	IC50 (μM)	Reference
Cell-Free	Recombina nt NOX2	NADPH Utilization	6.60 ± 0.13	0.251	[1][7]
Cell-Free	Recombinant NOX2	HRP/Amplex Red	6.57	0.269	[7][8]
Cell-Free	Recombinant NOX2	ROS Production	-	0.537	[7]
Cell-Based	Differentiated HL60 Cells	L-012 (ROS)	6.74 ± 0.17	-	[1]
Cell-Based	Differentiated HL60 Cells	Oxyburst Green (ROS)	6.73 ± 0.16	-	[1]
Cell-Based	Human PBMCs	L-012 (ROS)	6.60 ± 0.08	-	[1]

| Cell-Based | Differentiated PLB-985 Cells | WST-1 (Superoxide) | 5.54 \pm 0.25 | - \mid [1] |

Table 2: Selectivity Profile of GSK2795039



Target Enzyme	Assay System	pIC50 (Mean ± SD)	IC50 (μM)	Selectivity vs. NOX2	Reference
NOX1	Cell-Based	< 4	> 1000	> 3700-fold	[1][7]
NOX3	Cell-Based	< 4	> 1000	> 3700-fold	[1][7]
NOX4	Cell-Based (Oxygen Consumption)	Inactive up to 50 μM	> 1000	> 3700-fold	[1][7][9]
NOX5	Cell-Based	< 4	> 1000	> 3700-fold	[1][7]
Xanthine Oxidase	Purified Enzyme	4.54 ± 0.16	28.8	> 100-fold	[1][7]

| eNOS | Purified Enzyme | < 4 (<50% inhib. at 100 μ M) | - | - |[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below, enabling researchers to effectively utilize **GSK2795039**.

In Vitro Assays

This assay directly measures the inhibition of NOX2 activity using isolated cell membranes containing the core enzyme components.

- Objective: To determine the direct inhibitory effect of GSK2795039 on the assembled NOX2 enzyme complex.
- Materials:
 - Cell membranes from BHK cells co-expressing human gp91phox and p22phox.[1]
 - Recombinant cytosolic subunits: p47phox, p67phox, p40phox, and Rac1.
 - Assay Buffer: HBSS with Ca²⁺/Mg²⁺.







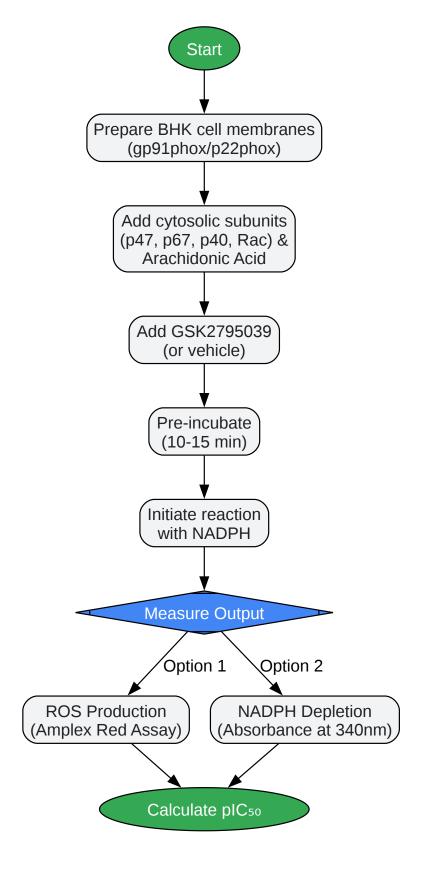
Activator: Arachidonic acid.

Substrate: NADPH.

• Test Compound: GSK2795039.

- Detection Reagent:
 - For ROS: Amplex Red (25 μM) and Horseradish Peroxidase (HRP, 0.05 U/ml).[8]
 - For NADPH: Direct measurement of absorbance at 340 nm.
- · Methodology:
 - Prepare a reaction mixture containing cell membranes, recombinant cytosolic subunits, and arachidonic acid in assay buffer.
 - Add varying concentrations of GSK2795039 or vehicle control and pre-incubate for 10-15 minutes at room temperature.[8]
 - Initiate the reaction by adding the substrate, NADPH.
 - For ROS Detection: Add Amplex Red/HRP and measure the increase in fluorescence (Ex/Em ~540/590 nm) over time.
 - For NADPH Utilization: Monitor the decrease in absorbance at 340 nm over time.
 - Calculate IC50 or pIC50 values from the concentration-response curves.





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Caption: Workflow for the cell-free NOX2 enzyme assay.

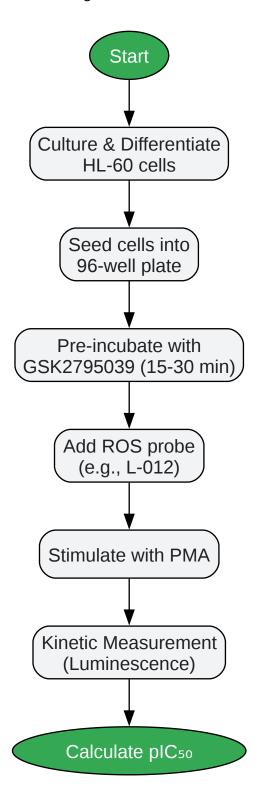


This assay measures NOX2 activity in a cellular context, typically using myeloid cell lines that endogenously express the enzyme.

- Objective: To evaluate the potency of GSK2795039 in inhibiting ROS production in whole cells.
- Cell Lines: Human promyelocytic leukemia (HL-60) cells or myeloblastic (PLB-985) cells, differentiated into a neutrophil-like phenotype with all-trans-retinoic acid (ATRA) or DMSO.[1]
 [10] Alternatively, freshly isolated human peripheral blood mononuclear cells (PBMCs) can be used.[1]
- Materials:
 - Differentiated HL-60 cells.
 - Assay Buffer: HBSS with Ca²⁺/Mg²⁺.
 - Stimulant: Phorbol 12-myristate 13-acetate (PMA, ~10-100 nM).[1][8]
 - Test Compound: GSK2795039.
 - Detection Probe: L-012 (chemiluminescence) or Oxyburst Green (fluorescence).[1]
- Methodology:
 - Seed differentiated cells into a 96-well microplate.
 - Pre-incubate the cells with varying concentrations of GSK2795039 or vehicle control for 15-30 minutes at 37°C.
 - Add the ROS detection probe (e.g., L-012).
 - Stimulate ROS production by adding PMA.
 - Immediately measure the kinetic response (luminescence or fluorescence) over 60-90 minutes.



• Determine pIC₅₀ values from concentration-response curves generated from the peak or area under the curve of the kinetic signal.



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Caption: Workflow for the cell-based ROS production assay.

This method directly quantifies NOX activity by measuring the rate of oxygen consumption during the respiratory burst.

- Objective: To confirm NOX inhibition by measuring a primary substrate's consumption and to assess selectivity (e.g., vs. NOX4).[1]
- Materials:
 - Human neutrophils (PMNs) or other relevant cell types (e.g., NOX4-expressing T-Rex cells).[1]
 - Test Compound: GSK2795039.
 - Stimulant: PMA.
 - Equipment: Oximeter with a sealed, temperature-controlled chamber (e.g., Seahorse XF Analyzer or Oroboros O2k).
- Methodology:
 - Place a suspension of cells in the oximeter chamber.
 - Allow the basal oxygen consumption rate to stabilize.
 - (Optional) Inhibit mitochondrial respiration with appropriate inhibitors (e.g., rotenone, antimycin A) to isolate NOX-specific consumption.
 - Add GSK2795039 or vehicle and incubate for a short period.
 - Inject PMA to stimulate the respiratory burst.
 - Record the rate of oxygen consumption. Inhibition is observed as a reduction in the PMAstimulated oxygen consumption rate.

In Vivo Models

Foundational & Exploratory





GSK2795039 has demonstrated efficacy in multiple animal models, confirming its utility for in vivo studies.

This model provides a direct in vivo readout of NOX2 target engagement in the periphery.[1]

- Objective: To demonstrate that systemically administered GSK2795039 can inhibit NOX2 activity at a site of inflammation.
- Methodology:
 - Induce Inflammation: Inject Complete Freund's Adjuvant (CFA) into the paw of a mouse.
 - Administer Compound: After inflammation is established (e.g., 24 hours), administer
 GSK2795039 via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses of 100 mg/kg have been shown to achieve ~95% inhibition.[1][11]
 - Measure ROS: At a specified time post-dosing (e.g., 60 minutes), inject the chemiluminescent probe L-012 into the inflamed paw.
 - Detect Signal: Measure the resulting chemiluminescence using an appropriate in vivo imaging system (IVIS).
 - Analysis: Compare the signal from GSK2795039-treated animals to vehicle-treated controls and gp91phox knockout mice (which serve as a baseline for full NOX2 inhibition).
 [11]

GSK2795039 has also shown protective effects in various disease models, validating the pathological role of NOX2-derived ROS. These include:

- Acute Pancreatitis: Reduces serum amylase levels in a cerulein-induced mouse model.[1][3]
- Traumatic Brain Injury (TBI): Reduces neuroinflammation and improves neurological outcomes.[7][11]
- Myocardial Infarction: Prevents cardiac remodeling by reducing oxidative stress and mitochondrial dysfunction.[12]



 Cyclophosphamide-Induced Cystitis: Improves bladder dysfunction and reduces inflammation.[13]

Conclusion

GSK2795039 is a well-characterized, potent, and selective NOX2 inhibitor. Its demonstrated utility in a wide array of cell-free, cell-based, and in vivo experimental systems makes it an essential pharmacological tool. For researchers in both academic and industrial settings, **GSK2795039** provides a reliable means to investigate the complex roles of NOX2-mediated ROS production in health and disease, and to validate NOX2 as a therapeutic target.

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